molecular formula C25H26N4O3 B2958061 N-methyl-N-[(1-{[phenyl(propan-2-yl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide CAS No. 919977-85-8

N-methyl-N-[(1-{[phenyl(propan-2-yl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide

Cat. No.: B2958061
CAS No.: 919977-85-8
M. Wt: 430.508
InChI Key: ITIONGJHTTXVLX-UHFFFAOYSA-N
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Description

Molecular Formula: C₂₅H₂₆N₄O₃
Molecular Weight: 430.5 g/mol
Key Structural Features:

  • A benzimidazole core substituted at the 1-position with a phenyl(propan-2-yl)carbamoylmethyl group.
  • A methyl group at the 2-position of benzimidazole linked to an N-methyl furan-2-carboxamide moiety.
  • SMILES: CC(C)N(C(=O)Cn1c(CN(C)C(=O)c2ccco2)nc2ccccc21)c1ccccc1 .

This compound combines a benzimidazole scaffold (known for bioactivity in kinase inhibition and antimicrobial applications) with a lipophilic phenyl(propan-2-yl)carbamoyl group and a polar furan carboxamide.

Properties

IUPAC Name

N-methyl-N-[[1-[2-oxo-2-(N-propan-2-ylanilino)ethyl]benzimidazol-2-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3/c1-18(2)29(19-10-5-4-6-11-19)24(30)17-28-21-13-8-7-12-20(21)26-23(28)16-27(3)25(31)22-14-9-15-32-22/h4-15,18H,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITIONGJHTTXVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2CN(C)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(1-{[phenyl(propan-2-yl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole core, followed by the introduction of the furan ring and the phenyl group. Common reagents used in these reactions include N-methyl-1,2-phenylenediamine, furan-2-carboxylic acid, and isopropyl phenylcarbamate. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-throughput screening and optimization of reaction conditions is crucial to achieve consistent quality and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(1-{[phenyl(propan-2-yl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

N-methyl-N-[(1-{[phenyl(propan-2-yl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-N-[(1-{[phenyl(propan-2-yl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzodiazole core is known to interact with various receptors and enzymes, modulating their activity. The furan ring and phenyl group contribute to the compound’s binding affinity and specificity. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares the target compound with key analogs identified in the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications References
Target Compound C₂₅H₂₆N₄O₃ 430.5 Benzimidazole with phenyl(propan-2-yl)carbamoylmethyl and N-methyl furan-2-carboxamide Under investigation (e.g., kinase inhibition)
N-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide C₂₁H₁₈ClN₃O₂ 379.8 4-Chlorobenzyl on benzimidazole, N-methyl furan-2-carboxamide Antimicrobial agents
N-[(1S)-1-(1H-benzimidazol-2-yl)-2-phenylethyl]furan-2-carboxamide C₂₀H₁₇N₃O₂ 331.4 Phenethyl group, stereocenter Enzyme inhibition studies
N-[3-(1-{2-oxo-2-[phenyl(propan-2-yl)amino]ethyl}-1H-benzimidazol-2-yl)propyl]furan-2-carboxamide C₂₆H₂₈N₄O₃ 444.5 Propyl chain, 2-oxoethyl with phenyl(propan-2-yl)amino Drug development
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) C₁₄H₁₃ClN₂O₃ 292.7 Cyclopropane, tetrahydrofuran, 3-chlorophenyl Pesticide

Key Structural and Functional Differences

Benzimidazole Core Modifications: The target compound and ’s analog share a benzimidazole core but differ in substituents. ’s analog extends the side chain with a propyl group and a 2-oxoethyl linker, increasing molecular weight (444.5 g/mol) and possibly altering pharmacokinetics .

Furan Carboxamide Variations :

  • The N-methyl furan-2-carboxamide group is conserved in the target compound and ’s analog. However, ’s compound lacks the methyl group on the carboxamide, which may reduce steric hindrance and modify binding interactions .

Biological Implications :

  • The phenyl(propan-2-yl)carbamoyl group in the target compound is unique among the analogs. This moiety may enhance binding to hydrophobic pockets in enzymes or receptors, as seen in kinase inhibitors.
  • Cyprofuram () exemplifies how structural simplification (cyclopropane and tetrahydrofuran) shifts application to agrochemicals, highlighting the role of substituents in target specificity .

Research Findings and Hypotheses

  • The furan carboxamide may contribute to hydrogen bonding with active sites .
  • Antimicrobial Potential: ’s chlorobenzyl-substituted analog demonstrates the importance of halogenation in antimicrobial activity, a feature absent in the target compound .

Biological Activity

N-methyl-N-[(1-{[phenyl(propan-2-yl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide, identified by its CAS number 919977-85-8, is a compound of interest in pharmacological research due to its complex structure and potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms, effects in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H26N4O3C_{25}H_{26}N_{4}O_{3}, with a molecular weight of 430.5 g/mol. The structure features a furan ring and a benzodiazole moiety, which are often associated with significant biological activity.

PropertyValue
CAS Number919977-85-8
Molecular FormulaC25H26N4O3
Molecular Weight430.5 g/mol

The compound exhibits several mechanisms of action that contribute to its biological activity:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Modulation : The structural analogs of the compound have shown potential as modulators for various receptors, including those linked to neurotransmitter systems, suggesting that it may influence neurochemical signaling pathways.
  • Anticancer Properties : Some derivatives related to this compound have been investigated for their anticancer activities, particularly in inhibiting cell migration and proliferation in various cancer cell lines.

Pharmacological Studies

Research has indicated that compounds with similar structures can exhibit nootropic effects and modulate neurotransmitter release. For instance, studies on related compounds have shown that they can enhance levels of acetylcholine and serotonin in the brain, which are critical for cognitive functions.

Case Studies

  • Neuropharmacological Effects : In a study involving animal models, compounds structurally related to this compound demonstrated enhanced cognitive performance in memory tasks. The results suggested an increase in synaptic plasticity attributed to the modulation of AMPA receptors .
  • Antitumor Activity : Another study focused on the effects of similar benzodiazole derivatives on cancer cell lines showed significant inhibition of cell migration and proliferation. The mechanism was linked to the downregulation of specific oncogenes and upregulation of tumor suppressor genes .

Toxicological Profile

While the biological activity is promising, understanding the toxicological profile is crucial. Initial assessments indicate that the compound has a favorable safety margin compared to other known inhibitors in similar chemical classes. Further studies are required to establish comprehensive safety data.

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